molecular formula C14H19ClN2O3 B2482961 3-Methoxy-4-[2-(morpholin-4-yl)ethoxy]benzonitrile hydrochloride CAS No. 1215477-77-2

3-Methoxy-4-[2-(morpholin-4-yl)ethoxy]benzonitrile hydrochloride

Cat. No.: B2482961
CAS No.: 1215477-77-2
M. Wt: 298.77
InChI Key: UEIBNVDLGABJJE-UHFFFAOYSA-N
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Description

3-Methoxy-4-[2-(morpholin-4-yl)ethoxy]benzonitrile hydrochloride is a chemical compound with the molecular formula C14H19ClN2O3. This compound is known for its unique structure, which includes a methoxy group, a morpholine ring, and a benzonitrile moiety. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-4-[2-(morpholin-4-yl)ethoxy]benzonitrile hydrochloride typically involves the reaction of 3-methoxy-4-hydroxybenzonitrile with 2-(morpholin-4-yl)ethanol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-4-[2-(morpholin-4-yl)ethoxy]benzonitrile hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Methoxy-4-[2-(morpholin-4-yl)ethoxy]benzonitrile hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Methoxy-4-[2-(morpholin-4-yl)ethoxy]benzonitrile hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-Methoxy-4-[2-(morpholin-4-yl)-2-oxoethoxy]benzonitrile
  • 3-Methoxy-4-(2-morpholin-4-yl-2-oxoethoxy)benzaldehyde

Uniqueness

3-Methoxy-4-[2-(morpholin-4-yl)ethoxy]benzonitrile hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific research applications .

Properties

IUPAC Name

3-methoxy-4-(2-morpholin-4-ylethoxy)benzonitrile;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3.ClH/c1-17-14-10-12(11-15)2-3-13(14)19-9-6-16-4-7-18-8-5-16;/h2-3,10H,4-9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEIBNVDLGABJJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C#N)OCCN2CCOCC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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